2,6-dimethoxybenzene-1,4-diol
Overview
Description
2,6-dimethoxybenzene-1,4-diol, also known as 1,4-benzenediol, 2,6-dimethoxy-, is an organic compound with the molecular formula C8H10O4. It is a derivative of hydroquinone, where two methoxy groups are substituted at the 2 and 6 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyhydroquinone typically involves the methylation of hydroquinone. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, the production of 2,6-dimethoxyhydroquinone can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining precise temperature control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,6-dimethoxybenzene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Major Products: The major products formed from these reactions include various quinones, hydroquinone derivatives, and substituted phenols .
Scientific Research Applications
2,6-dimethoxybenzene-1,4-diol has been extensively studied for its applications in different scientific fields:
Mechanism of Action
The mechanism of action of 2,6-dimethoxyhydroquinone involves its ability to generate reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. These ROS can induce oxidative stress in cells, leading to cytotoxic effects. The compound’s cytotoxicity is enhanced in the presence of L-ascorbic acid, which synergistically increases the production of ROS . This mechanism is particularly relevant in its potential anti-cancer applications, where the generated ROS can damage tumor cells.
Comparison with Similar Compounds
Hydroquinone: The parent compound of 2,6-dimethoxyhydroquinone, known for its use in photographic development and as a skin-lightening agent.
2,5-Dimethoxyhydroquinone: Another methoxy-substituted hydroquinone with similar chemical properties but different reactivity due to the position of the methoxy groups.
2,6-Dihydroxyanthraquinone: A compound with similar hydroxyl substitution but different structural framework, used in dye production and as a chemical intermediate.
Uniqueness: 2,6-dimethoxybenzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,6-dimethoxybenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVBFNRWXCOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165001 | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15233-65-5 | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15233-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethoxyhydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40165001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethoxyhydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHOXYHYDROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2C06A3MM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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